5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine
Overview
Description
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H6BrClFN3 and its molecular weight is 302.53 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .
Mode of Action
This compound acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein. This results in cell cycle arrest at the G1 phase, preventing DNA replication and cell division .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the Rb protein. This keeps the E2F transcription factors, which are necessary for the transition to the S phase, in an inactive state. As a result, the cells remain in the G1 phase, and DNA replication is halted .
Result of Action
The inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest at the G1 phase . This prevents the cells from replicating their DNA and dividing, which can slow down or stop the growth of rapidly dividing cells, such as cancer cells .
Properties
IUPAC Name |
5-bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN3/c11-7-8(15-10(14)16-9(7)12)5-1-3-6(13)4-2-5/h1-4H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXSXLRWQZBYQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=N2)N)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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